4-Bromochalcone

Descripción general

Descripción

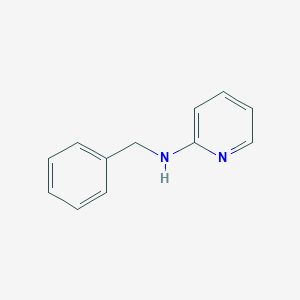

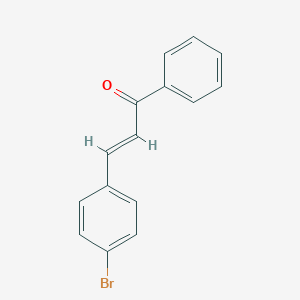

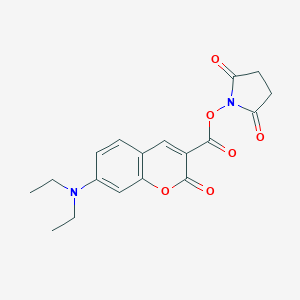

4-Bromochalcone is a chemical compound with the molecular formula C15H11BrO . It has an average mass of 287.151 Da and a monoisotopic mass of 285.999329 Da . It is also known by other names such as 3-(4-Bromophenyl)-1-phenyl-2-propen-1-one .

Synthesis Analysis

The synthesis of 4-Bromochalcone can be achieved through a solvent-free aldol condensation reaction . This involves grinding acetophenone with one equivalent of sodium hydroxide and a benzaldehyde derivative (such as 4-bromobenzaldehyde) for ten minutes using a mortar and pestle . The resulting chalcone is then isolated by suction filtration after washing with water .Molecular Structure Analysis

The molecular structure of 4-Bromochalcone consists of two aryl groups (A- and B-rings) linked by an open-chain, three-carbon unit α,β-unsaturated carbonyl system .Chemical Reactions Analysis

The chemical reactions involving 4-Bromochalcone primarily include the solvent-free aldol condensation reactions . The position of the bromine atom has a crucial influence on the degree of substrate conversion by the tested yeast strains .Physical And Chemical Properties Analysis

4-Bromochalcone has a density of 1.4±0.1 g/cm3, a boiling point of 398.3±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.9±3.0 kJ/mol and a flash point of 79.6±13.0 °C .Aplicaciones Científicas De Investigación

Medical Applications Diabetes Management

4-Bromochalcone, as a derivative of chalcones, may have potential therapeutic targets for the management of diabetes. Chalcones have been studied for their structural and pharmacological perspectives in relation to diabetes .

Antioxidant Properties

Chalcones, including 4-Bromochalcone, are known to possess good antioxidant properties. These properties are significant in designing molecules with better antioxidant profiles and could lead to the development of safer anti-inflammatory agents .

Anti-inflammatory Properties

Chalcones have been recognized for their anti-inflammatory effects. 4-Bromochalcone could be investigated for its efficacy in reducing inflammation and related conditions .

Anticancer Activity

Research has indicated that chalcones exhibit anticancer properties. 4-Bromochalcone may contribute to the development of anticancer therapies through its biological activity .

Antibacterial Applications

The antibacterial properties of chalcones make them candidates for clinical applications against bacterial infections. 4-Bromochalcone could be part of this research field .

Neuroprotective Agents

Chalcones have been identified as potential neuroprotective agents. 4-Bromochalcone might be explored for its ability to protect nerve cells against damage or degeneration .

Hepatoprotective Effects

As chalcones have shown hepatoprotective effects, 4-Bromochalcone could be researched for its potential to prevent damage to the liver .

Synthesis and Chemical Applications

The synthesis methods of 4-Bromochalcone, such as conventional and microwave-assisted methods, highlight its chemical applications in creating efficient protocols and catalysts for various reactions .

For further details on each application, additional research and studies would be required.

Conventional and Microwave-Assisted Synthesis of 4’-Bromochalchone (PDF) Conventional and Microwave-Assisted Synthesis of 4 Antioxidant studies on monosubstituted chalcone derivatives Synthesis, reactions and application of chalcones: a systematic review Chalcones | SpringerLink

Safety And Hazards

While specific safety and hazard information for 4-Bromochalcone is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, and dust formation should be prevented .

Direcciones Futuras

The future directions for 4-Bromochalcone research could involve exploring its potential as a precursor of sweet substances . Additionally, further studies could focus on the development of green chemistry principles, such as minimizing waste production and increasing atom economy in the synthesis of 4-Bromochalcone .

Propiedades

IUPAC Name |

(E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFARWEWTPMAQHW-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031041 | |

| Record name | 4-Bromochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromochalcone | |

CAS RN |

1774-66-9, 22966-09-2 | |

| Record name | 4-Bromochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)-1-phenylprop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/099C4158DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structure of 4-Bromochalcone and how is it characterized?

A1: 4-Bromochalcone ((E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one) is an organic compound with the molecular formula C15H11BrO and a molecular weight of 287.15 g/mol. [] Its structure has been determined by X-ray crystallography, revealing a non-centrosymmetric structure with a torsion angle of -16° in the central group and a dihedral angle of 48.4° between the two phenyl rings. [] The conjugated system of the molecule is perturbed. [] Spectroscopic methods like infrared, 1H- and 13C-nuclear magnetic resonance, and mass spectroscopy have also been used to confirm its structure. []

Q2: How does the position of the bromine atom in bromochalcones affect their biotransformation by yeast?

A2: Research indicates that the position of the bromine atom in 2'-hydroxybromochalcones significantly influences the ability of various yeast strains to biotransform them. [] This suggests that even small structural changes can impact the substrate specificity of these microorganisms.

Q3: Can 4-Bromochalcone be synthesized using different methods, and if so, how do they compare?

A3: Yes, 4-Bromochalcone can be synthesized through both conventional and microwave irradiation methods. [] Both methods utilize 4-Bromoacetophenone and benzaldehyde as starting materials in alkaline conditions. [] While the conventional method involves stirring the reaction mixture at room temperature, the microwave irradiation method utilizes a power of 140 watts. [] The study found that both methods resulted in good yields, but the microwave irradiation method significantly reduced the reaction time. []

Q4: Are there any applications of 4-Bromochalcone in material science?

A4: Research suggests that 4-Bromochalcone exhibits potential for nonlinear optical (NLO) applications. [] Comb-like copolymers incorporating 4-Bromochalcone units exhibit molecular mobility, allowing for the alignment of chromophores, which is crucial for second-order NLO properties. [] This opens possibilities for the development of advanced optical materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B160616.png)

![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B160627.png)

![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)